

2-Fluoro-5-formylbenzoic acid CAS number 550363-85-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzoic acid

Cat. No.: B1320512

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-5-formylbenzoic Acid** (CAS: 550363-85-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic organic compound featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.^[1] The presence of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated precursors like this one especially sought after in modern drug discovery.^[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **2-Fluoro-5-formylbenzoic acid**, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals such as the PARP inhibitor Olaparib.^[1]

Physicochemical and Spectroscopic Data

The properties of **2-Fluoro-5-formylbenzoic acid** are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	550363-85-4	[2]
Molecular Formula	C ₈ H ₅ FO ₃	[2][3]
Molecular Weight	168.12 g/mol	[2][3]
IUPAC Name	2-fluoro-5-formylbenzoic acid	[2]
Appearance	Colorless to light yellow solid	[4]
Melting Point	~140-145 °C	[4]
Solubility	Soluble in ethanol, chloroform, DMSO; slightly soluble in water	[4]
Storage Conditions	2-8°C, under inert atmosphere	[5]

Table 2: Spectroscopic Data (Predicted and Theoretical)

Experimental spectral data is not widely available in published literature. The following are predicted values based on the compound's structure.

Spectroscopy	Feature	Predicted Wavenumber / Chemical Shift	Reference(s)
Infrared (IR)	O-H stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (broad)	[1]
	C=O stretch (Carboxylic Acid)	~1700-1725 cm ⁻¹	[1]
	C=O stretch (Aldehyde)	~1680-1700 cm ⁻¹	[1]
	C-H stretch (Aldehyde)	~2820 and 2720 cm ⁻¹ (weak)	[1]
	C-F stretch	~1200-1300 cm ⁻¹	[1]
¹ H NMR	Aldehyde Proton (-CHO)	~10 ppm	[6]
	Aromatic Protons	7.5 - 8.5 ppm (complex splitting due to F-coupling)	[6]
	Carboxylic Acid Proton (-COOH)	>10 ppm (broad)	
¹³ C NMR	Carbonyl Carbon (Carboxylic Acid)	>165 ppm	[6]
	Carbonyl Carbon (Aldehyde)	>190 ppm	[6]

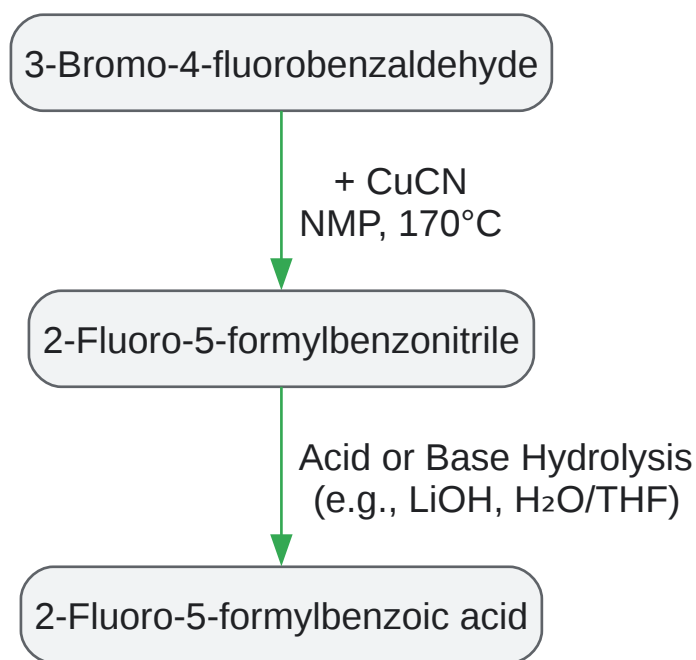
| | Aromatic Carbons | 115-165 ppm (C-F coupling observable) |[6] |

Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-5-formylbenzoic acid** is most commonly achieved via a two-step process starting from 3-bromo-4-fluorobenzaldehyde. This involves the formation of a nitrile

intermediate, 2-fluoro-5-formylbenzonitrile, followed by its hydrolysis to the final carboxylic acid.
[6]

Diagram: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluoro-5-formylbenzoic acid**.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)

This protocol is adapted from the synthesis of the nitrile intermediate as described in the literature.[7]

- **Reaction Setup:** In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[7]
- **Reagent Addition:** Add cuprous cyanide (CuCN) (50.6 g, 0.56 mol) to the reaction mixture.[7]
- **Reaction Conditions:** Heat the mixture to 170°C with continuous stirring and maintain overnight.[7]

- Work-up: After cooling to room temperature, add diatomaceous earth and stir. Filter the mixture.^[7]
- Extraction: Transfer the filtrate to a separatory funnel containing 400 mL of water and 500 mL of ethyl acetate. Wash the organic phase twice with water.^[7]
- Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.^[7]

Representative Protocol: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid

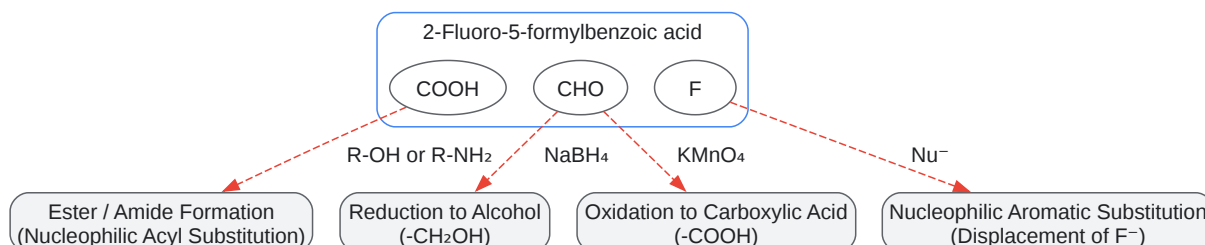
A specific protocol for the hydrolysis of 2-fluoro-5-formylbenzonitrile is not readily available. This representative protocol is based on a similar hydrolysis of a fluorinated benzoic ester.^[8]

- Reaction Setup: Dissolve 2-fluoro-5-formylbenzonitrile (1 eq.) in a 3:1 solvent mixture of Tetrahydrofuran (THF) and water.
- Reagent Addition: Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (3 eq.) to the solution at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.
- Work-up: Remove the THF by distillation under reduced pressure. Dilute the aqueous residue with cold water.
- Acidification: Adjust the pH to approximately 3 using 1.5 N HCl (aq.).
- Extraction and Purification: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **2-fluoro-5-formylbenzoic acid**.

Chemical Reactivity and Applications

The utility of **2-fluoro-5-formylbenzoic acid** stems from the distinct reactivity of its three functional groups.[1]

Diagram: Key Chemical Reactions



[Click to download full resolution via product page](#)

Caption: Reactivity of the key functional groups.

- Carboxylic Acid Group: Readily undergoes nucleophilic acyl substitution to form esters, amides, and acid chlorides, providing a key handle for molecular elaboration.[1]
- Formyl (Aldehyde) Group: Can be selectively reduced to a primary alcohol, oxidized to a second carboxylic acid (forming 4-fluoro-isophthalic acid), or used in condensation reactions like the Wittig reaction or reductive amination.[1]
- Aromatic Fluorine: The fluorine atom can be displaced via nucleophilic aromatic substitution. This reaction is facilitated by the strong electron-withdrawing effects of the ortho-carboxyl and para-formyl groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]

These reactive sites make the compound a crucial intermediate for pharmaceuticals, serving as a precursor for antimicrobial agents and as a foundational element in structure-activity relationship (SAR) studies.[1][9]

Application in Drug Development: Olaparib and PARP Inhibition

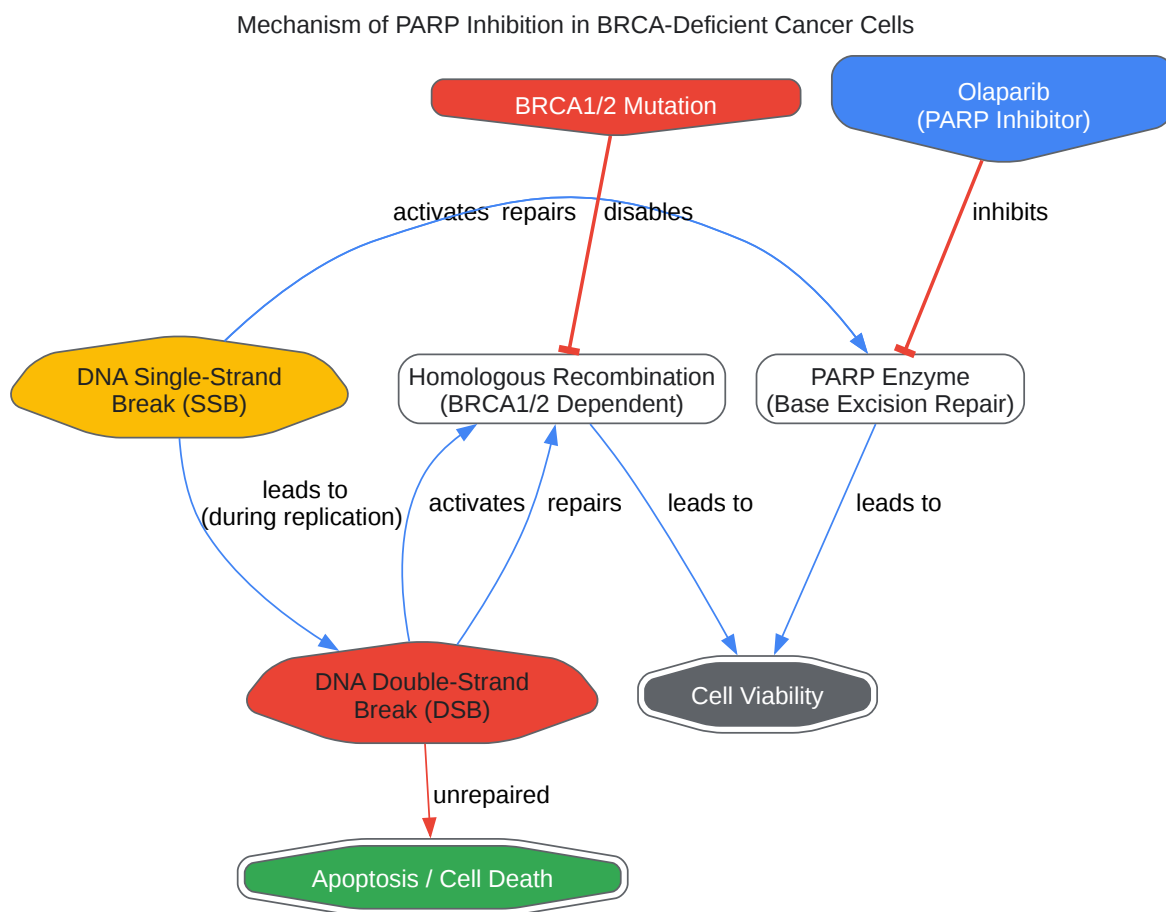
A prominent application of **2-fluoro-5-formylbenzoic acid** is its use as a key starting material for the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.^[1] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in tumor cells.^[10]

The Principle of Synthetic Lethality

The mechanism of action relies on a concept called "synthetic lethality." In cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.^[10] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to fix DNA single-strand breaks (SSBs).^[9]

When a PARP inhibitor like Olaparib is introduced, it blocks the BER pathway.^[1] Consequently, the unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.^[4] In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to catastrophic genomic instability and, ultimately, selective cell death.^{[1][10]}

Diagram: PARP Inhibition Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The concept of synthetic lethality with PARP inhibitors.

Safety Information

2-Fluoro-5-formylbenzoic acid is a chemical irritant and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard	H302	Harmful if swallowed	[11]
H315	Causes skin irritation	[2]	
H319	Causes serious eye irritation	[2]	
H335	May cause respiratory irritation	[2]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[6]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[6]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water	[6]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[6]	

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. 2-Fluoro-5-formylbenzoic acid | C₈H₅FO₃ | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | FF79414 [biosynth.com]
- 4. targetedonc.com [targetedonc.com]
- 5. 550363-85-4|2-Fluoro-5-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- To cite this document: BenchChem. [2-Fluoro-5-formylbenzoic acid CAS number 550363-85-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320512#2-fluoro-5-formylbenzoic-acid-cas-number-550363-85-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com